(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Asymmetric Synthesis Chemoenzymatic Preparation Chiral Resolution

Securing enantiopure (1R,2R)-β-amino alcohols with defined stereochemistry is a persistent bottleneck in asymmetric methodology development. (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol (CAS 13286-65-2) directly addresses this challenge as a rigid, chirally pure scaffold. • Zero rotatable bonds lock the trans-configuration for reproducible enantioselectivity in Michael additions and metal-catalyzed reactions • Validated ADME-Tox profile (CYP3A4/2C9 selective, hERG IC₅₀ 8.6 μM, 99.6% PPB) de-risks lead optimization • Available with confirmed stereochemical integrity for consistent catalytic performance

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 13286-65-2
Cat. No. B080635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
CAS13286-65-2
SynonymsTrans-1-Amino-2-TeTralol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C1O)N
InChIInChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1
InChIKeyNBUGQUVHXNWCTQ-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol: Structural & Stereochemical Profile


(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol (CAS 13286-65-2, MFCD26793848), also referred to as trans-1-amino-2-tetralol, is a bicyclic chiral β-amino alcohol with a tetrahydronaphthalene core . It is characterized by a defined (1R,2R) absolute configuration, a molecular formula of C₁₀H₁₃NO, a molecular weight of 163.22 g/mol, and a rigid scaffold due to zero rotatable bonds . This compound serves primarily as a chiral building block and ligand precursor, with its stereochemistry dictating its utility in asymmetric synthesis .

Chiral building block for asymmetric synthesis
Rigid (1R,2R) trans configuration dictates stereochemical outcome
Precursor for chiral ligands with defined coordination geometry

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol: No Generic Substitution


Simple substitution of (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol with its enantiomer (1S,2S), cis-diastereomers, or other β-amino alcohols (e.g., 1-amino-2-indanol) is not scientifically valid. The compound's rigid (1R,2R) trans-stereochemistry is a critical determinant of its function as a chiral ligand and catalyst . For instance, the (1R,2S) cis-isomer (CAS 7480-36-6) presents a different spatial orientation of the amino and hydroxyl groups [1], which fundamentally alters its coordination chemistry and enantioselectivity in asymmetric reactions . Using an alternative stereoisomer or a less constrained scaffold will likely result in a complete loss or inversion of enantioselectivity, jeopardizing downstream synthetic yields and product purity .

Target (1R,2R)
Alternate Stereoisomer / Scaffold
(1R,2R)-trans configuration
(1S,2S) enantiomer — reversed chirality may invert enantioselectivity
Rigid trans β-amino alcohol
(1R,2S) cis isomer — altered coordination geometry shifts catalytic profile
Specific tetrahydronaphthalene scaffold
1-amino-2-indanol — less constrained scaffold may reduce enantioselectivity

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol: Quantitative Evidence vs. Comparators


Enantiomeric Excess in Chemoenzymatic Synthesis

The (1R,2R)-enantiomer is obtained with high stereochemical purity through a chemoenzymatic route. While the (1S,2S) enantiomer can also be produced, the process for the (1R,2R)-isomer leverages a specific lipase-catalyzed kinetic resolution of a racemic precursor, yielding the desired (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol with an enantiomeric excess (ee) of ≥98% [1]. This contrasts with alternative synthetic approaches for the cis-isomers or the (1S,2S) enantiomer, which may rely on different resolution agents or less selective catalysts, potentially leading to lower ee values and requiring additional purification steps [1].

Enantiomeric Purity
Reported
(1R,2R): ≥98% ee
Comparator: (1S,2S) / cis via alternative methods — potentially lower ee
High ee supports reproducible enantioselectivity
Chemoenzymatic lipase resolution
Asymmetric Synthesis Chemoenzymatic Preparation Chiral Resolution

CYP450 Inhibition Selectivity

In a comparative in vitro ADME panel, (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (designated as compound 1 in the source study) demonstrated a distinct CYP450 inhibition profile against a series of recombinant isoforms. It exhibited an IC₅₀ of 3.7 μM for CYP3A4 and 9.0 μM for CYP2C9, while showing no significant inhibition (>100 μM) of CYP1A2 and CYP2D6 [1]. This selectivity contrasts with other tetrahydronaphthalen-2-ol derivatives (e.g., compound 2 in the same study) which may show broader CYP inhibition or lower IC₅₀ values against specific isoforms like CYP2D6, indicating a lower potential for drug-drug interactions for the (1R,2R) scaffold when used in medicinal chemistry programs [1].

CYP Inhibition Profile
Cross-study comparable
(1R,2R): CYP3A4 3.7 µM, CYP2C9 9.0 µM; CYP1A2, 2D6 >100 µM
Comparator: Other derivatives may inhibit CYP2D6 (IC₅₀
Selective CYP3A4/2C9 inhibition context; minimal CYP1A2/2D6 liability
Recombinant CYP fluorescence assay
Microsomal Stability
Cross-study comparable
(1R,2R): hLM 36%, rLM 71%, mLM 64% remaining (30 min)
Comparator: Other analogs may show lower % remaining across species
Moderate-to-high microsomal stability across rodent models
1 µM compound, 1 mg/mL microsomes
Solubility & Lipophilicity
Reported
Solubility: 4.5 µM
clogP: 3.28
Physicochemical baseline for formulation and absorption review
pH 7.4 PBS buffer, UV/Vis detection
hERG Inhibition
Reported
IC₅₀ = 8.6 µM
Moderate hERG liability benchmark; supports cardiac ion-channel endpoint review
Patch-clamp assay, HEK-293 cells
Plasma Protein Binding
Reported
99.6% bound
Very high binding limits free fraction; relevant for distribution context
In vitro PPB assay (species n/a)
Drug Metabolism CYP450 Inhibition ADME-Tox

Microsomal Stability Profile

In vitro metabolic stability assays in human, rat, and mouse liver microsomes reveal the differential stability of (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (compound 1). After a 30-minute incubation, 36% of the parent compound remained in human liver microsomes (hLM), 71% in rat (rLM), and 64% in mouse (mLM) [1]. This profile indicates moderate-to-high stability across species, which is a key differentiator when compared to other tetrahydronaphthalen-2-ol analogs (e.g., compound 2) that may exhibit significantly lower stability (e.g., <20% remaining) in one or more species, thereby limiting their utility in preclinical in vivo models [1].

Microsomal Stability
Cross-study comparable
(1R,2R): hLM 36%, rLM 71%, mLM 64% remaining (30 min)
Comparator: Other analogs may show lower % remaining across species
Moderate-to-high microsomal stability across rodent models
1 µM compound, 1 mg/mL microsomes
Metabolic Stability Liver Microsomes Pharmacokinetics

Kinetic Solubility & clogP Profile

The (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (compound 1) exhibits a kinetic solubility of 4.5 μM at pH 7.4 and a calculated clogP of 3.28 [1]. This lipophilicity (clogP) and modest aqueous solubility are defining characteristics of this scaffold. In comparison, other tetrahydronaphthalen-2-ol derivatives with additional substituents may show higher clogP values (e.g., >4.0) leading to poorer solubility, or lower clogP (e.g., <2.0) which could compromise membrane permeability [1]. The specific clogP of 3.28 positions this compound within a favorable range for balancing solubility and permeability, a crucial parameter for CNS drug discovery or oral bioavailability [1].

Solubility & Lipophilicity
Reported
Solubility: 4.5 µM
clogP: 3.28
Physicochemical baseline for formulation and absorption review
pH 7.4 PBS buffer, UV/Vis detection
Physicochemical Properties Drug-likeness Solubility

hERG Channel Inhibition Liability

Assessment of cardiac safety risk via the hERG channel patch-clamp assay indicates that (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (compound 1) inhibits the hERG channel with an IC₅₀ of 8.6 μM [1]. This value provides a quantitative benchmark for the inherent hERG liability of this scaffold. While not an ideal 'clean' value (which is typically >30 μM), it serves as a critical data point for comparison with other tetrahydronaphthalen-2-ol derivatives. Some analogs may exhibit significantly more potent hERG inhibition (e.g., IC₅₀ < 1 μM), posing a higher risk of QT interval prolongation and sudden cardiac death, thereby making this specific stereoisomer a potentially safer starting point for medicinal chemistry optimization [1].

hERG Inhibition
Reported
IC₅₀ = 8.6 µM
Moderate hERG liability benchmark; supports cardiac ion-channel endpoint review
Patch-clamp assay, HEK-293 cells
Cardiac Safety hERG Inhibition Toxicology

Plasma Protein Binding (PPB)

The extent of plasma protein binding (PPB) for (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (compound 1) was measured at 99.6% [1]. This extremely high binding indicates that only a small fraction (0.4%) of the compound is unbound and available to exert a pharmacological effect. This is a key differentiator from other tetrahydronaphthalen-2-ol analogs which may have significantly lower PPB (e.g., <90%), leading to a much larger free fraction [1]. For a scaffold intended for CNS applications, where high free fraction is often desirable, this high PPB may be a disadvantage. Conversely, for peripherally targeted indications, it could prolong half-life and reduce clearance, making it a more suitable candidate [1].

Plasma Protein Binding
Reported
99.6% bound
Very high binding limits free fraction; relevant for distribution context
In vitro PPB assay (species n/a)
Pharmacokinetics Plasma Protein Binding Free Fraction

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol: Validated Application Scenarios


Non-Covalent Organocatalysts for Michael Additions

Based on its defined (1R,2R) stereochemistry and demonstrated high enantiomeric purity (≥98% ee) from chemoenzymatic synthesis [1], this compound serves as a critical chiral building block for synthesizing bifunctional organocatalysts. The rigid scaffold and specific stereochemical arrangement ensure precise spatial orientation of catalytic moieties, leading to high enantioselectivity in Michael addition reactions . The measured physicochemical properties (clogP 3.28, solubility 4.5 μM) [2] further inform reaction conditions and catalyst design.

Chiral Ligands for Asymmetric Metal Catalysis

The (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol is a proven precursor for chiral ligands used in metal-catalyzed asymmetric reactions . Its utility is rooted in its rigid trans-stereochemistry, which is essential for creating a well-defined chiral environment around the metal center. The compound's moderate metabolic stability (36-71% remaining in microsomes) [2] and defined CYP inhibition profile [2] suggest that metal complexes derived from it may have favorable properties if the final complex is intended for biological applications.

Lead Optimization for CNS & Peripheral Targets

The comprehensive ADME-Tox profile (CYP inhibition, microsomal stability, hERG liability, and PPB) provides a quantitative basis for selecting this specific stereoisomer as a scaffold for lead optimization [2]. For peripherally restricted drug targets, its very high plasma protein binding (99.6%) [2] is advantageous, as it limits the free fraction and potential for CNS penetration. Conversely, for CNS programs, this high binding may necessitate specific structural modifications to improve free fraction while maintaining the favorable metabolic stability and CYP selectivity profile.

Drug-like Building Block for Bioactive Molecules

The quantitative data on CYP inhibition (selective for CYP3A4/2C9) [2], microsomal stability (moderate-to-high) [2], and hERG liability (IC₅₀ = 8.6 μM) [2] demonstrates that the (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol core possesses a manageable and well-characterized safety and ADME profile. This makes it a superior choice for medicinal chemists over other tetrahydronaphthalene or β-amino alcohol scaffolds for which such a complete and favorable data package is not available, reducing the risk of late-stage failure due to metabolic or toxicity issues.

Application
Selection Property
Validation Focus
Asymmetric organocatalysis research
Stereochemical scaffold integrity
Enantiomeric purity and reaction enantioselectivity
Chiral metal-ligand complex studies
Rigid trans β-amino alcohol geometry
Ligand-induced enantioselectivity and coordination behaviour
Lead optimization: ADME-Tox profiling
Reported CYP inhibition and hERG liability
CYP isoform selectivity review; cardiac ion-channel endpoint context
Drug-like building block synthesis
Physicochemical and metabolic stability profile
Solubility, lipophilicity, and microsomal stability review

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